molecular formula C13H16N2OS2 B7571070 N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

Cat. No. B7571070
M. Wt: 280.4 g/mol
InChI Key: BYJYUBOAAJIQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anti-inflammatory and anticancer properties. In agriculture, it has been studied as a potential herbicide. In materials science, it has been investigated as a potential building block for organic electronics.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide has anti-inflammatory and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is its relatively simple synthesis method. It is also stable under normal laboratory conditions. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential applications in medicine, particularly as an anti-inflammatory and anticancer agent. Another direction is to explore its potential applications in agriculture, particularly as a herbicide. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, there is a need to develop more efficient synthesis methods for N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide to facilitate its use in various fields.

Synthesis Methods

The synthesis method of N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide involves the reaction of tert-butyl isocyanate with 4-methyl-2-thiophenethiol, followed by the addition of 2-amino-4,5-dimethylthiazole-5-carboxylic acid. The reaction is carried out in a solvent mixture of dichloromethane and methanol under reflux conditions. The yield of the product is around 70%.

properties

IUPAC Name

N-tert-butyl-4-methyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-8-10(11(16)15-13(2,3)4)18-12(14-8)9-5-6-17-7-9/h5-7H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJYUBOAAJIQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CSC=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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